Cas no 92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine)

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine structure
92050-16-3 structure
Product Name:5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Numero CAS:92050-16-3
MF:C14H21N
MW:203.32324385643
MDL:MFCD12828202
CID:61542
PubChem ID:11469760
Update Time:2025-05-27

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
    • 2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
    • 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
    • 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene
    • 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine
    • 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
    • 2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene
    • 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
    • 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine
    • AMDKYPNODLTUMY-UHFFFAOYSA-N
    • KM3075
    • 2-Naphthylamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- (6CI)
    • 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenamine (ACI)
    • (1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphth-6-yl)amine
    • 2-Amino-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
    • CS-0059980
    • 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl -2-naphthylamine
    • 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen -2-ylamine
    • SB77454
    • EN300-305699
    • AS-18642
    • AKOS015915436
    • MFCD12828202
    • 92050-16-3
    • SY272695
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2 amine
    • 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene
    • W18206
    • AC-7878
    • DTXSID50466874
    • XH1341
    • J-516467
    • SCHEMBL447737
    • MDL: MFCD12828202
    • Inchi: 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
    • Chiave InChI: AMDKYPNODLTUMY-UHFFFAOYSA-N
    • Sorrisi: NC1C=C2C(CCC(C2=CC=1)(C)C)(C)C

Proprietà calcolate

  • Massa esatta: 203.16700
  • Massa monoisotopica: 203.167399674g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 242
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26
  • XLogP3: 4.4

Proprietà sperimentali

  • Densità: 0.944
  • Punto di fusione: 63-65 ºC
  • Punto di ebollizione: 310.189°C at 760 mmHg
  • Punto di infiammabilità: 143.452°C
  • Indice di rifrazione: 1.524
  • PSA: 26.02000
  • LogP: 4.19900

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Condizioni di conservazione:Keep in dark place,Inert atmosphere,Room temperature

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Dati doganali

  • CODICE SA:2921450090
  • Dati doganali:

    Codice doganale cinese:

    2921450090

    Panoramica:

    2921450090. 1-Naftilammina e 2-Derivati e sali di naftilammina(inclusa 1-Naftilammina). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2921450090 1-naftilammina (Ah-naftilammina), 2-naftilammina (b-naftilammina) e loro derivati; i loro sali. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A219005812-1g
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
1g
$315.00 2023-08-31
Alichem
A219005812-5g
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
5g
$909.00 2023-08-31
Chemenu
CM133424-1g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95+%
1g
$281 2021-08-05
Chemenu
CM133424-5g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95+%
5g
$842 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OO417-100mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
100mg
500CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OO417-250mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
250mg
1025CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OO417-1g
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
1g
1044.0CNY 2021-07-12
Chemenu
CM133424-1g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95%+
1g
$132 2024-07-20
Chemenu
CM133424-5g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95%+
5g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OO417-200mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
200mg
298.0CNY 2021-07-12

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
Riferimento
Dihydroindene and tetrahydronaphthalene compounds for treating disease
, United States, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
Riferimento
Preparation of pentamethyltetrahydronaphthalene derivatives for use as human retinoid X receptor modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Selective alkylation of βII-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents
Fortin, Jessica S.; Cote, Marie-France; Lacroix, Jacques; Desjardins, Michel; Petitclerc, Eric; et al, Bioorganic & Medicinal Chemistry, 2008, 16(15), 7277-7290

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, 25 °C
Riferimento
Methods for the production and use of tricyclic retinoids
, European Patent Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  6 h, 70 °C
Riferimento
Synthesis of tamibarotene
Bian, Haiyong; Xu, Wenfang, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, 1 atm, rt
Riferimento
Preparation of tetrahydronaphthalenylureidobenzoic acids as retinoid agonists.
, United States, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Riferimento
Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN
Wagner, Carl E.; Jurutka, Peter W., Methods in Molecular Biology (New York, 2019, 2019, 109-121

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
Riferimento
Retinoid compounds with retinoic acid receptor agonist activity
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
Riferimento
Heterocyclic compounds as retinoid X receptor modulators, and drugs and pharmaceutical compositions containing them
, Japan, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
Aza-retinoids as novel retinoid X receptor-specific agonists
Farmer, Luc J.; Marron, Kristen S.; Canan Koch, Stacie S.; Hwang, C. K.; Kallel, E. Adam; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2352-2356

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
Riferimento
Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN)
Heck, Michael C.; Wagner, Carl E.; Shahani, Pritika H.; MacNeill, Mairi; Grozic, Aleksandra; et al, Journal of Medicinal Chemistry, 2016, 59(19), 8924-8940

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  2 h, reflux
Riferimento
Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids
Friis, Stig D.; Andersen, Thomas L.; Skrydstrup, Troels, Organic Letters, 2013, 15(6), 1378-1381

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, 25 °C
Riferimento
Preparation of tricyclic retinoids as retinoid receptor agonists
, United States, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt
Riferimento
Design and synthesis of novel retinoid synergists having a dibenzodiazepine skeleton
Ohta, Kiminori; Kawachi, Emiko; Shudo, Koichi; Kagechika, Hiroyuki, Heterocycles, 2010, 81(11), 2465-2470

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Glycerol ;  2 h, 150 °C
Riferimento
Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
, China, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride ,  Sulfuric acid Solvents: Acetonitrile ;  25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt ,  Sodium hydroxide Solvents: Water ;  basified, 25 °C
Riferimento
C-H Amination of Arenes with Hydroxylamine
See, Yi Yang; Sanford, Melanie S., Organic Letters, 2020, 22(8), 2931-2934

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  4 h, reflux
Riferimento
Process improvement of tamibarotene preparation
Zhao, Ming-zhu; Zang, Cheng-xu; Cai, Zhan; Jiang, Zhi-hui; Huang, Jing-hua; et al, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, rt
Riferimento
Preparation of N-(tetrahydronaphthyl)-N'-phenylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, 1 atm, rt
Riferimento
Preparation of N-(tetrahydronaphthyl)-N'-arylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders
, World Intellectual Property Organization, , ,

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Raw materials

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preparation Products

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Numero d'ordine:A10921
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:06
Prezzo ($):243.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
Numero d'ordine:LE25940867
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:54
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
A10921
Purezza:99%
Quantità:5g
Prezzo ($):243.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
LE25940867
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email